2,4-Dihydroxybenzophenone-13C6
Description
Significance of Stable Isotope Labeling in Contemporary Chemical Science and Research
Stable isotope labeling is a technique that involves the incorporation of non-radioactive isotopes, such as carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H), into molecules. studysmarter.co.ukcreative-proteomics.com This process creates compounds that are chemically identical to their unlabeled counterparts but have a greater mass. diagnosticsworldnews.com This subtle difference allows researchers to track the movement and transformation of these labeled molecules through complex systems. creative-proteomics.com
The applications of stable isotope labeling are vast and cut across numerous scientific disciplines. symeres.comsilantes.com In chemistry, they are instrumental in elucidating reaction mechanisms and kinetics. symeres.com In biology and medicine, they are used to study metabolic pathways, drug metabolism, and the distribution of substances within an organism. studysmarter.co.ukdiagnosticsworldnews.com The use of stable isotopes is particularly advantageous in studies involving humans, as they are non-radioactive and pose no safety concerns. diagnosticsworldnews.com Furthermore, stable isotope-labeled compounds are essential in quantitative analysis, particularly in conjunction with techniques like mass spectrometry, where they serve as internal standards for precise and accurate measurements. diagnosticsworldnews.comsymeres.com
Overview of Benzophenone (B1666685) Scaffold in Diverse Chemical and Environmental Contexts
The benzophenone scaffold, characterized by two benzene (B151609) rings connected by a carbonyl group, is a fundamental structure in organic chemistry. nih.govwikipedia.org Benzophenones are found in nature in some fruits and plants and can also be synthesized for a wide array of applications. wikipedia.orgresearchgate.net They are commonly used as photoinitiators in UV-curing processes for inks and coatings, and as fragrance enhancers in perfumes and soaps. wikipedia.org
A significant application of benzophenone derivatives is as UV filters in sunscreens and other personal care products to protect from sun damage. nih.govcymitquimica.com They are also added to plastic packaging to prevent the photodegradation of the polymer or its contents. wikipedia.org Due to their widespread use, benzophenones have become a subject of environmental interest, as they are now ubiquitous contaminants. nih.gov The structural diversity of benzophenones, with various possible substitutions on the benzene rings, leads to a wide range of chemical properties and biological activities. researchgate.netrsc.org
Rationale for ¹³C₆ Isotopic Labeling in 2,4-Dihydroxybenzophenone (B1670367) for Specific Research Applications
2,4-Dihydroxybenzophenone, a derivative of benzophenone, is used as a UV absorber. cymitquimica.com The introduction of six carbon-13 atoms into one of the benzene rings of 2,4-dihydroxybenzophenone creates 2,4-Dihydroxybenzophenone-¹³C₆. lgcstandards.com This specific isotopic labeling provides a distinct mass signature that allows it to be easily distinguished from the naturally occurring, unlabeled compound in complex mixtures.
The primary rationale for using the ¹³C₆ labeled version is its application as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net When analyzing environmental or biological samples for the presence of 2,4-dihydroxybenzophenone, a known amount of the ¹³C₆-labeled standard is added to the sample. researchgate.net Because the labeled and unlabeled compounds behave identically during sample preparation and analysis, any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. This allows for highly accurate quantification of the unlabeled 2,4-dihydroxybenzophenone in the original sample. This technique is crucial for human biomonitoring studies and for assessing the environmental fate of this compound. researchgate.netnih.gov
Scope and Objectives of Focused Academic Inquiry on 2,4-Dihydroxybenzophenone-¹³C₆
This article provides a focused examination of the chemical compound 2,4-Dihydroxybenzophenone-¹³C₆. The objective is to present a detailed and scientifically accurate overview of this specific isotopically labeled molecule. The scope of this inquiry is strictly limited to its chemical properties and its role in research, particularly as an internal standard for analytical chemistry.
The following sections will delve into the specific characteristics and applications of 2,4-Dihydroxybenzophenone-¹³C₆. This article will not discuss dosage, administration, or safety and adverse effect profiles, as its purpose is a purely chemical and academic exploration of the compound.
Physicochemical Properties of 2,4-Dihydroxybenzophenone and its ¹³C₆ Labeled Analog
The following table summarizes key physicochemical properties of 2,4-Dihydroxybenzophenone and its ¹³C₆ labeled version.
| Property | 2,4-Dihydroxybenzophenone | 2,4-Dihydroxybenzophenone-¹³C₆ |
| Molecular Formula | C₁₃H₁₀O₃ nih.gov | C₇¹³C₆H₁₀O₃ lgcstandards.com |
| Molecular Weight | 214.22 g/mol chemsrc.com | 220.17 g/mol lgcstandards.com |
| Appearance | White to pale yellow crystalline solid cymitquimica.com | Off-White Solid cymitquimica.com |
| Melting Point | 144-147 °C chemsrc.com | Not specified |
| Solubility | Practically insoluble in cold water; soluble in organic solvents like ethanol (B145695) and acetone. cymitquimica.com | Not specified |
| CAS Number | 131-56-6 nih.gov | Not specified for labeled compound |
Properties
Molecular Formula |
C₇¹³C₆H₁₀O₃ |
|---|---|
Molecular Weight |
220.17 |
Synonyms |
(2,4-dihydroxyphenyl)phenylmethanone-13C6; (2,4-Dihydroxyphenyl)phenylmethanone-13C6; 4-Benzoylresorcinol-13C6; ASL 23-13C6; Aduvex 12-13C6; Advastab 48-13C6; Benzophenone 1-13C6; Benzoresorcinol-13C6; Dastib 263-13C6; Eastman Inhibitor DHPB-13C6; E |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for 2,4 Dihydroxybenzophenone 13c6
Retrosynthetic Analysis for 13C6-Labeled 2,4-Dihydroxybenzophenone (B1670367)
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2,4-Dihydroxybenzophenone-13C6, the most logical disconnection is at the carbon-carbon bond between the carbonyl group and the dihydroxylated aromatic ring. This disconnection points to a Friedel-Crafts acylation as the key forward reaction.
This retrosynthetic approach yields two primary precursor fragments:
An activated aromatic ring containing the two hydroxyl groups, which is 1,3-dihydroxybenzene (resorcinol).
An acylating agent containing the 13C6-labeled aromatic ring, such as [13C6]-benzoyl chloride.
The strategy, therefore, centers on reacting an unlabeled, electron-rich phenol (resorcinol) with a fully labeled, electrophilic acylium ion precursor. This approach confines the expensive isotopic label to one aromatic ring, which is an efficient use of the labeled starting material. The synthesis of benzophenones via Friedel-Crafts acylation is a well-established and powerful method for creating the diaryl ketone framework. sapub.org
Precursor Synthesis and Advanced 13C Isotope Enrichment Techniques
The successful synthesis of the target molecule hinges on the preparation of high-purity precursors and the application of techniques that ensure high isotopic enrichment.
The synthesis of the labeled precursor typically begins with a commercially available, uniformly labeled starting material. [13C6]-Benzene is a common and versatile starting point for introducing a 13C6-labeled phenyl group. researchgate.net From [13C6]-benzene, the corresponding acylating agent, [13C6]-benzoyl chloride, can be prepared.
A common pathway involves the Friedel-Crafts acylation of [13C6]-benzene with a suitable reagent like phosgene or its equivalent, followed by hydrolysis, or by direct oxidation of an intermediate like [13C6]-toluene. Alternatively, [13C6]-aniline can serve as a precursor for various labeled compounds. researchgate.net The synthesis of [¹³C₆]3,4-diaminobenzoic acid from [¹³C₆]aniline has been demonstrated in six steps, showcasing a route to complex labeled aromatic precursors. researchgate.net Another excellent starting material is [13C6]-Phenol, which has been used to synthesize a variety of 13C-labeled compounds. nih.gov
Isotope enrichment itself is a sophisticated process. Methods like carbon monoxide cryogenic distillation are used to separate 13C from the more abundant 12C, achieving isotopic concentrations greater than 99 atom%-13C. tn-sanso.co.jpresearchgate.net This high level of enrichment in the starting materials is critical for the utility of the final labeled compound in analytical applications.
In the chosen retrosynthetic route, the hydroxyl groups are already present on the unlabeled precursor, resorcinol (1,3-dihydroxybenzene). This strategy elegantly bypasses the need for introducing hydroxyl groups onto an already labeled and valuable aromatic ring, thereby preserving isotopic fidelity. The primary challenge is not the introduction of the hydroxyl groups themselves, but controlling the regioselectivity of the subsequent C-C bond formation. Resorcinol is a highly activated aromatic system, and acylation must be directed specifically to the 4-position, which is para to one hydroxyl group and ortho to the other. This positional control is crucial for the successful synthesis of the target 2,4-dihydroxybenzophenone structure.
Advanced Coupling Reactions for Carbon-Carbon Bond Formation in Labeled Benzophenones
The formation of the central carbonyl-aryl bond is the cornerstone of the synthesis. While Friedel-Crafts acylation is the most direct method, alternative cross-coupling reactions offer different advantages, particularly under milder conditions.
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. sapub.org In this synthesis, resorcinol reacts with [13C6]-benzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). oregonstate.edu The reaction proceeds through the formation of a [13C6]-acylium ion, which then attacks the electron-rich resorcinol ring.
The high reactivity of resorcinol means that reaction conditions must be carefully controlled to prevent side reactions, such as di-acylation or O-acylation. The choice of solvent and catalyst can significantly influence the outcome. researchgate.net For instance, using an AlCl₃-DMF reagent has been shown to achieve high regioselectivity in the acylation of other highly basic substrates. clockss.org The Houben-Hoesch reaction is another variant that can be used for the acylation of phenols, offering complete regioselectivity for the para-substituted product in certain cases. nih.gov
Table 1: Comparison of Catalysts in Friedel-Crafts Benzoylation
| Catalyst/Solvent System | Typical Substrates | Key Advantages | Potential Issues |
|---|---|---|---|
| AlCl₃ in CS₂ or Nitrobenzene | Benzene (B151609), Toluene, other simple aromatics | High reactivity, inexpensive. sapub.orgoregonstate.edu | Requires stoichiometric amounts, moisture sensitive, can promote side reactions with highly activated rings. |
| FeCl₃ in Ionic Liquids (e.g., BmimCl) | Benzene, activated aromatics | Reusable catalyst/solvent system, higher activity than other ionic liquid systems. researchgate.net | Catalyst leaching can occur during recycling. researchgate.net |
| AlCl₃-DMF Reagent | Highly basic heterocycles (e.g., benzoxazolones) | High regioselectivity, overcomes substrate deactivation by complexation. clockss.org | Specificity for certain substrate classes. |
| Trifluoromethanesulfonic acid (CF₃SO₃H) | Intramolecular reactions (amides) | Strong Brønsted acid promoter. nih.gov | Less common for intermolecular acylation of phenols. |
While Friedel-Crafts acylation is direct, modern cross-coupling reactions provide powerful alternatives for forming C-C bonds in aromatic systems, often with greater functional group tolerance and milder conditions. nih.gov
One prominent alternative is the Suzuki-Miyaura cross-coupling reaction . A potential route could involve coupling a [13C6]-phenylboronic acid with a suitably protected 4-halo-resorcinol derivative (e.g., 1-bromo-2,4-dimethoxybenzene). The resulting [13C6]-biaryl could then be oxidized at the benzylic position to form the ketone. This multi-step approach, while longer, avoids the harsh Lewis acids of the Friedel-Crafts reaction. Palladium-catalyzed cross-coupling strategies have been successfully used to synthesize other complex 13C-labeled polyaromatic hydrocarbons. nih.govresearchgate.net
Another approach is the Stille coupling , which has been effectively used in the synthesis of [13C6]-labeled phenethylamine derivatives. nih.gov This would involve reacting a [13C6]-arylstannane with a halo-resorcinol derivative.
Purification Techniques for High Isotopic Purity of Synthesized this compound
Achieving high isotopic purity is a critical aspect of the synthesis of this compound, ensuring that the final product is suitable for its intended applications in research and as an internal standard. The purification process aims to remove not only chemical impurities but also any unlabeled or partially labeled benzophenone (B1666685) molecules. A combination of chromatographic and recrystallization techniques is typically employed to attain the desired level of isotopic enrichment.
The primary purification strategy often involves preparative high-performance liquid chromatography (HPLC) . This technique is highly effective in separating the desired 13C6-labeled compound from unreacted starting materials, byproducts, and, crucially, from its unlabeled (12C) counterpart. The separation is based on the subtle differences in retention times that can arise from the isotopic labeling. The choice of the stationary phase (e.g., reversed-phase C18) and the mobile phase composition is optimized to maximize the resolution between the labeled and unlabeled species.
Following chromatographic separation, recrystallization is a vital step for further refining the product and achieving high chemical and isotopic purity. The selection of an appropriate solvent system is paramount for successful recrystallization. A solvent in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal. This differential solubility allows for the formation of highly ordered crystals of the desired compound upon cooling, while impurities and unlabeled molecules remain in the solvent. Multiple recrystallization cycles may be necessary to reach the target isotopic purity, which is often greater than 99%.
To confirm the isotopic purity of the synthesized this compound, a suite of analytical techniques is utilized. Mass spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is indispensable for determining the isotopic enrichment. By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of the 13C6-labeled molecule compared to any remaining 12C species can be accurately quantified. Nuclear Magnetic Resonance (NMR) spectroscopy , specifically 13C-NMR, provides detailed information about the position and extent of isotopic labeling within the molecule. The integration of 13C signals confirms the successful incorporation of the six carbon-13 atoms into the benzophenone structure.
The table below summarizes the key purification and analytical techniques employed to ensure high isotopic purity of this compound.
| Technique | Purpose | Key Considerations |
| Preparative HPLC | Separation of 13C6-labeled compound from unlabeled and partially labeled species, as well as chemical impurities. | Optimization of stationary and mobile phases for maximum resolution. |
| Recrystallization | Removal of residual impurities and enhancement of isotopic purity. | Selection of an appropriate solvent system with differential solubility. |
| Mass Spectrometry | Quantification of isotopic enrichment. | High-resolution analysis to differentiate between isotopic masses. |
| 13C-NMR Spectroscopy | Confirmation of the position and extent of isotopic labeling. | Analysis of chemical shifts and signal integrations. |
Through the meticulous application of these purification and analytical methods, this compound of high isotopic and chemical purity can be reliably produced.
Scale-Up Considerations and Challenges in Isotope-Labeled Fine Chemical Synthesis
The transition from laboratory-scale synthesis to larger-scale production of isotope-labeled fine chemicals like this compound presents a unique set of challenges. These challenges are primarily driven by the high cost of isotopically enriched starting materials and the need to maintain high isotopic purity and chemical yield throughout the manufacturing process.
Cost of Starting Materials: The most significant hurdle in the scale-up of this compound synthesis is the cost of the 13C-labeled precursors, namely Resorcinol-13C6 and Benzoyl chloride-(phenyl-13C6) or Benzoic acid-13C6. nih.govsigmaaldrich.comsigmaaldrich.com These materials are significantly more expensive than their unlabeled counterparts, making any loss of material during the synthesis a substantial financial concern. Therefore, optimizing reaction conditions to achieve near-quantitative yields is of paramount importance.
Reaction Efficiency and Atom Economy: The Friedel-Crafts acylation, while a standard method, must be meticulously optimized for scale-up. This includes fine-tuning parameters such as reaction temperature, time, and stoichiometry of reactants and catalysts to maximize the conversion of the expensive labeled starting materials into the desired product. The principle of atom economy is also a critical consideration; minimizing the formation of byproducts is essential to avoid wasting the valuable 13C atoms.
Maintaining Isotopic Enrichment: Throughout the scale-up process, it is crucial to prevent any isotopic dilution. This requires careful handling of all materials and solvents to avoid contamination with unlabeled (12C) compounds. The purification techniques, such as chromatography and recrystallization, must be scalable and efficient in removing any unlabeled or partially labeled species to ensure the final product meets the high isotopic purity specifications.
Process Control and Safety: As the scale of the synthesis increases, so do the safety considerations. The handling of larger quantities of reagents, such as Lewis acids (e.g., aluminum chloride) used in the Friedel-Crafts reaction, requires robust process control and safety protocols to manage potential hazards.
The following table outlines the key challenges and corresponding mitigation strategies for the scale-up of this compound synthesis.
| Challenge | Mitigation Strategies |
| High Cost of Labeled Starting Materials | - Optimize reaction conditions for maximum yield. - Develop efficient recovery and recycling protocols for unreacted materials. |
| Maintaining High Isotopic Purity | - Implement stringent protocols to prevent isotopic dilution. - Develop scalable and efficient purification methods (e.g., large-scale chromatography, optimized recrystallization). |
| Reaction Efficiency and Atom Economy | - Conduct thorough process optimization studies (e.g., Design of Experiments). - Select reaction pathways with high atom economy to minimize waste of labeled atoms. |
| Process Safety and Handling | - Implement robust safety procedures for handling hazardous materials at a larger scale. - Utilize appropriate engineering controls and personal protective equipment. |
Advanced Analytical Methodologies Employing 2,4 Dihydroxybenzophenone 13c6
Quantitative Analysis Utilizing 2,4-Dihydroxybenzophenone-13C6 as a Stable Isotope Internal Standard (SIIS)
In quantitative mass spectrometry, a stable isotope-labeled internal standard (SIIS) is considered the gold standard for achieving the most accurate and precise measurements. nih.govresearchgate.net this compound functions as an ideal SIIS because it co-elutes with the analyte during chromatographic separation and exhibits identical ionization and fragmentation behavior, while being distinguishable by its mass. nih.gov This allows it to compensate for variations in sample preparation, injection volume, and instrument response. researchgate.net
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that relies on the addition of a known amount of an isotopically enriched standard, such as this compound, to a sample. researchgate.netresearchgate.net By measuring the ratio of the native analyte to the labeled standard, the concentration of the analyte in the original sample can be determined with high accuracy. This approach is particularly powerful for analyzing complex matrices like environmental samples (e.g., wastewater) or biological fluids (e.g., urine, plasma), where other compounds can interfere with the analysis. researchgate.netnih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), enabling the confident determination of a compound's elemental composition. measurlabs.comlongdom.org When used with this compound, HRMS allows for the unambiguous differentiation of the analyte from the internal standard and from background interferences, even if they have the same nominal mass. researchgate.net This capability is crucial for trace analysis, where the analyte concentration is very low. longdom.org The high resolving power of instruments like Orbitrap or Time-Of-Flight (TOF) analyzers ensures that the distinct isotopic peaks of the analyte and the standard are clearly separated, facilitating precise ratio measurement for IDMS. nih.govlcms.cz
Table 1: Exemplary HRMS Data for Analyte and SIIS
| Compound | Chemical Formula | Exact Mass (Calculated) | Observed Mass (m/z) | Mass Accuracy (ppm) |
| 2,4-Dihydroxybenzophenone (B1670367) | C₁₃H₁₀O₃ | 214.06299 | 214.0628 | -0.89 |
| This compound | ¹³C₆C₇H₁₀O₃ | 220.08316 | 220.0829 | -1.18 |
Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of quantitative methods. nih.gov In a typical MS/MS experiment, such as Selected Reaction Monitoring (SRM), a specific precursor ion is selected, fragmented, and a resulting product ion is monitored. When using this compound, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. Since both compounds have identical chemical structures, they fragment in the same way, but their precursor ions are separated by 6 Daltons (Da). This high degree of specificity minimizes interference from other co-eluting compounds, leading to a lower limit of quantification and more reliable results, which is a significant advantage in bioanalytical studies. nih.govnih.gov
Table 2: Representative MS/MS Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |
| 2,4-Dihydroxybenzophenone | 215.07 (M+H)⁺ | 137.02 | Quantifier |
| 2,4-Dihydroxybenzophenone | 215.07 (M+H)⁺ | 109.03 | Qualifier |
| This compound | 221.09 (M+H)⁺ | 143.04 | Internal Standard |
Matrix effects, caused by co-eluting components from complex samples, can unpredictably suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification. nih.govnih.gov Because this compound is chemically and physically identical to the analyte, it is affected by matrix effects in the same manner. nih.govresearchgate.net By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively canceled out. nih.gov This compensation is a critical aspect of rigorous analytical method validation, which establishes the performance characteristics of a method. researchgate.netgavinpublishers.com Validation protocols assess parameters such as accuracy, precision, selectivity, and linearity, and the use of a stable isotope-labeled internal standard is often essential to meet the stringent acceptance criteria for these tests. researchgate.netnih.gov
The ultimate goal of a quantitative method is to be both precise (reproducible) and accurate (close to the true value). gavinpublishers.comresearchgate.net The use of this compound as an internal standard is instrumental in achieving high precision and accuracy. It accounts for analyte loss during sample preparation and corrects for variability in instrument performance from one run to the next. researchgate.net In validation studies, precision is often expressed as the relative standard deviation (RSD) of replicate measurements, while accuracy is determined by analyzing samples with known concentrations. Methods employing stable isotope dilution consistently demonstrate low RSD and high accuracy, confirming their reliability for quantitative research. nih.govnih.gov
Isotope Dilution Mass Spectrometry (IDMS) Applications in Complex Matrices
Spectroscopic Characterization and Elucidation Using 13C-Labeled 2,4-Dihydroxybenzophenone
The isotopic labeling in this compound provides distinct spectroscopic signatures that are useful for structural confirmation and characterization. In mass spectrometry, the most evident feature is the increase in the molecular weight by approximately 6 Da compared to the unlabeled compound, corresponding to the six ¹³C atoms. nih.gov This predictable mass shift is fundamental to its use in IDMS.
In Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of ¹³C at six specific positions on the benzoyl ring would result in a significantly different ¹³C-NMR spectrum compared to the natural abundance compound. The signals for the labeled carbons would be dramatically enhanced, and their coupling patterns with adjacent protons (¹H-¹³C coupling) and other carbons (¹³C-¹³C coupling) would provide definitive information about the location of the labels. researchgate.net This detailed structural information is vital for confirming the identity and purity of the labeled standard itself.
Table 3: Comparison of Key Spectroscopic Features
| Property | 2,4-Dihydroxybenzophenone | This compound |
| Molecular Weight | ~214.22 g/mol | ~220.22 g/mol |
| Monoisotopic Mass | 214.06299 Da | 220.08316 Da |
| Mass Spectrum (M+H)⁺ | m/z 215.07 | m/z 221.09 |
| ¹³C-NMR Spectrum | Natural abundance signals | Six highly intense signals for labeled carbons |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structure, and the isotopic labeling in this compound provides significant advantages for detailed spectral analysis.
In a standard 13C-NMR spectrum, the signals corresponding to the six labeled carbon atoms of the phenyl ring in this compound are readily distinguished from the carbons of the dihydroxyphenyl ring, which are present at natural abundance (approximately 1.1%). huji.ac.il The chemical shifts are influenced by the electronic environment of each carbon atom. The carbonyl carbon typically appears far downfield (190-230 ppm), while aromatic carbons are found in the 115-160 ppm range. oregonstate.edu Carbons bonded to hydroxyl groups are shifted further downfield within this range due to the deshielding effect of the oxygen atom.
A key feature of the 13C-labeled ring is the presence of carbon-carbon spin-spin coupling. Unlike in unlabeled compounds where the low natural abundance of 13C makes observing 13C-13C coupling extremely difficult, it is readily apparent in the labeled ring. One-bond coupling constants (¹JCC) are typically in the range of 35-65 Hz for aromatic systems and provide direct evidence of the connectivity between the labeled carbons. huji.ac.il Longer-range couplings (²JCC, ³JCC) can also be observed, offering further structural confirmation.
| Carbon Atom Assignment | Predicted Chemical Shift (ppm) Range | Expected Coupling |
|---|---|---|
| Carbonyl (C=O) | 195 - 205 | Coupling to labeled C1' |
| C1' (labeled, attached to C=O) | 135 - 140 | ¹JCC with C2'/C6' |
| C2', C6' (labeled, ortho) | 128 - 132 | ¹JCC with C1'/C3' and C5'/C6' respectively |
| C3', C5' (labeled, meta) | 127 - 130 | ¹JCC with C2'/C4' and C4'/C6' respectively |
| C4' (labeled, para) | 130 - 135 | ¹JCC with C3'/C5' |
| C1 (unlabeled, attached to C=O) | 112 - 118 | Natural abundance signal |
| C2, C4 (unlabeled, attached to -OH) | 160 - 165 | Natural abundance signals |
| C3, C5, C6 (unlabeled) | 100 - 135 | Natural abundance signals |
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and confirming the isotopic labeling pattern.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates carbon nuclei with their directly attached protons. For this compound, an HSQC spectrum would show intense cross-peaks connecting each of the five proton-bearing carbons of the labeled ring (C2' through C6') to their respective protons. This provides definitive assignment for both the ¹H and ¹³C signals of the labeled ring.
Together, these advanced NMR methods provide a comprehensive and definitive characterization of the molecular structure and confirm the integrity of the isotopic labeling in this compound.
Infrared and Raman Spectroscopic Insights into Vibrational Modes and Conformations
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.eduyale.edu The spectrum of 2,4-Dihydroxybenzophenone is characterized by several key vibrational bands corresponding to its functional groups. The most prominent of these are the O-H stretching of the hydroxyl groups, the C=O stretching of the ketone, and various C-C and C-H stretching and bending modes within the aromatic rings. nih.gov
The substitution of ¹²C with the heavier ¹³C isotope in the phenyl ring of this compound induces a predictable shift in its vibrational frequencies. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the atoms involved. Increasing the mass of the carbon atoms in the phenyl ring therefore lowers the frequency of the vibrational modes associated with that ring. This isotopic shift provides a unique spectral signature. For example, the aromatic C-C stretching vibrations, typically seen in the 1450-1600 cm⁻¹ region, would be expected to shift to a lower wavenumber for the ¹³C₆-phenyl ring. yale.edu This effect allows for the differentiation of labeled from unlabeled molecules and can be used to study intermolecular interactions and conformational changes involving the specific labeled portion of the molecule.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) for Unlabeled Compound | Predicted Wavenumber (cm⁻¹) for 13C6-Labeled Compound |
|---|---|---|
| O-H Stretch (phenolic) | 3200 - 3600 | No significant shift |
| Aromatic C-H Stretch | 3000 - 3100 | Minor shift expected for labeled ring |
| C=O Stretch (ketone) | 1620 - 1640 | Minor shift due to coupling with labeled ring |
| Aromatic C=C Stretch | 1450 - 1600 | Shift to lower wavenumber for labeled ring modes |
Advanced Chromatographic Separations Coupled with Isotope-Specific Detection (e.g., LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the trace-level quantification of organic compounds in complex matrices. In this context, this compound plays a critical role as an ideal internal standard for the quantification of its unlabeled analogue using the isotope dilution method. nih.govfrontiersin.org
This method involves adding a known quantity of the stable isotope-labeled standard (this compound) to a sample prior to extraction and analysis. The labeled standard is chemically identical to the target analyte, meaning it behaves the same way during sample preparation, chromatography, and ionization in the mass spectrometer. lcms.cz However, due to its increased mass (+6 Daltons), it is easily distinguished from the native analyte by the mass spectrometer.
In a typical LC-MS/MS method, both the analyte and the internal standard are monitored using Multiple Reaction Monitoring (MRM). Specific precursor ions (typically the protonated or deprotonated molecules, [M+H]⁺ or [M-H]⁻) are selected and fragmented, and characteristic product ions are monitored. Any loss of analyte during sample processing is corrected for by measuring the ratio of the native analyte's signal to the labeled standard's signal. This approach significantly improves the accuracy, precision, and robustness of the quantification by compensating for matrix effects and procedural variability. frontiersin.org
| Compound | Molecular Formula | Precursor Ion (m/z) [M-H]⁻ | Product Ions (m/z) for Quantification/Confirmation |
|---|---|---|---|
| 2,4-Dihydroxybenzophenone (Analyte) | C₁₃H₁₀O₃ | 213.1 | 135.0, 109.0 |
| This compound (Internal Standard) | C₇¹³C₆H₁₀O₃ | 219.1 | 135.0, 115.0 |
Note: The fragmentation of the labeled compound is predicted based on the unlabeled structure. The fragment at m/z 135.0 corresponds to the dihydroxyphenyl portion and is unshifted, while the fragment containing the labeled ring would be shifted.
Application of this compound in Certified Reference Material Production and Inter-laboratory Quality Control
The accuracy and reliability of analytical measurements are paramount in fields such as environmental monitoring, food safety, and clinical diagnostics. Certified Reference Materials (CRMs) and inter-laboratory quality control (QC) programs are essential components for achieving this.
This compound, with its high purity and well-defined isotopic enrichment, is an ideal starting material for the production of CRMs. lgcstandards.com CRMs are highly characterized materials with a certified property value, used for calibrating analytical instruments and validating methods. For instance, a CRM for environmental analysis might consist of a certified solution of unlabeled 2,4-dihydroxybenzophenone and its 13C6-labeled analogue, allowing laboratories to verify the accuracy of their LC-MS/MS methods. Organizations that produce such reference materials often operate under stringent international standards like ISO 17034 to ensure the quality and competence of their production. lgcstandards.com
Furthermore, this compound is indispensable for inter-laboratory QC schemes, also known as proficiency testing. In these programs, a central organizer distributes identical test samples to a network of participating laboratories. nih.gov By including this compound as an internal standard, the organizer can assess each laboratory's ability to accurately quantify the target analyte, independent of variations in instrumentation or sample preparation protocols. The use of the labeled standard helps to normalize results, providing a clearer picture of a laboratory's performance and ensuring that data generated across different laboratories are comparable and reliable. nih.gov This is crucial for large-scale monitoring programs and regulatory compliance.
Mechanistic Elucidation and Transformation Pathway Studies with 2,4 Dihydroxybenzophenone 13c6
Investigating Photodegradation Mechanisms Using ¹³C-Labeled Compounds
The use of 2,4-Dihydroxybenzophenone-¹³C₆ is instrumental in clarifying the mechanisms of photodegradation, a key process in the environmental transformation of benzophenone-type UV filters.
Identification of Photolytic Transformation Products via Isotopic Tracing
Isotopic labeling with ¹³C at six positions on one of the phenyl rings of 2,4-dihydroxybenzophenone (B1670367) provides an unambiguous method for tracking the fate of the carbon skeleton during photolysis. When exposed to UV radiation, particularly in aqueous environments, 2,4-dihydroxybenzophenone undergoes a self-accelerated degradation process. bohrium.com Singlet oxygen has been identified as a key reactive species in this process. bohrium.com
The use of 2,4-Dihydroxybenzophenone-¹³C₆ allows for the precise identification of transformation products using mass spectrometry. By analyzing the mass-to-charge ratio (m/z) of the products, researchers can determine which fragments retain the ¹³C-labeled ring, thereby confirming proposed degradation pathways.
Table 1: Potential Photolytic Transformation Products of 2,4-Dihydroxybenzophenone and the Role of ¹³C₆ Labeling
| Potential Transformation Product | Proposed Formation Pathway | Significance of ¹³C₆ Tracing |
|---|---|---|
| 2-methylenenaphthalen-1(2H)-one | Intramolecular cyclization and rearrangement | Confirms the incorporation of the benzoyl group into the resulting bicyclic structure. |
| (E)-2-(1-oxonaphthalen-2(1H)-ylidene)-acetic acid | Oxidative cleavage and rearrangement | Tracks the fate of the carbon atoms from the labeled phenyl ring into the naphthalenone core and the acetic acid side chain. |
| (1-oxo-1H-benzo[c]oxepin-3-ylidene)-acetic acid | Ring expansion and oxidation | Elucidates the rearrangement of the carbon skeleton leading to the formation of the seven-membered oxepine ring. |
| 2-oxo-3-(1-oxo-1H-benzo[c]oxepin-3-ylidene)-propionic acid | Further oxidation of the acetic acid side chain | Provides evidence for sequential oxidation steps in the degradation pathway. |
Elucidation of Radical Intermediates and Advanced Reaction Pathways
The photodegradation of benzophenones can proceed through the formation of radical intermediates. The initial step in many photoreactions of benzophenone (B1666685) derivatives is the absorption of UV light to form an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This triplet-state molecule can then abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical.
Isotopic labeling with ¹³C can be used in conjunction with techniques like electron paramagnetic resonance (EPR) spectroscopy to study these radical intermediates. While direct detection of ¹³C in the radical species can be challenging, the labeled compound allows for the definitive identification of subsequent products formed from these radical pathways, helping to piece together the complete reaction mechanism.
Biotransformation and Environmental Fate Studies Utilizing Isotope Tracers
2,4-Dihydroxybenzophenone-¹³C₆ is an invaluable tool for studying the biotransformation and environmental fate of this UV filter, providing clear insights into microbial and enzymatic degradation, as well as its behavior in model ecosystems.
Microbial Degradation Pathways in Environmental Matrices
While specific studies on the microbial degradation of 2,4-Dihydroxybenzophenone-¹³C₆ are not extensively documented, the principles of using isotopically labeled compounds in such research are well-established. In studies of other aromatic pollutants, ¹³C-labeled substrates have been used to trace the flow of carbon through microbial metabolic pathways. nih.gov
In a hypothetical study using 2,4-Dihydroxybenzophenone-¹³C₆, the labeled compound would be introduced into a microbial culture or a microcosm containing an environmental matrix like soil or water. Over time, samples would be analyzed to identify metabolites. The presence of the ¹³C label in the metabolites would confirm that they are derived from the parent compound. This approach can distinguish between biotic and abiotic degradation and can help to identify the specific microorganisms responsible for the transformation.
Potential microbial degradation pathways for benzophenones could involve hydroxylation of the aromatic rings, followed by ring cleavage. The ¹³C₆-label would enable researchers to determine which of the two aromatic rings is more susceptible to initial microbial attack.
Enzymatic Biotransformation Mechanisms (Excluding Human Clinical Contexts)
In vitro studies using liver microsomes from various species have demonstrated that benzophenone derivatives undergo enzymatic transformations. For instance, 2-hydroxy-4-methoxybenzophenone can be demethylated to form 2,4-dihydroxybenzophenone. nih.gov Further hydroxylation can also occur.
The use of 2,4-Dihydroxybenzophenone-¹³C₆ in such enzymatic assays would allow for the precise tracking of the carbon skeleton. This is particularly useful for identifying the position of enzymatic hydroxylation and for quantifying the rates of formation of different metabolites.
Table 2: Hypothetical Enzymatic Transformations of 2,4-Dihydroxybenzophenone-¹³C₆
| Enzyme Class | Potential Reaction | Product | Utility of ¹³C₆ Label |
|---|---|---|---|
| Cytochrome P450 Monooxygenases | Hydroxylation | Trihydroxybenzophenone | Identifies which ring is hydroxylated and helps in structural elucidation of the product. |
| UDP-glucuronosyltransferases (UGTs) | Glucuronidation | 2,4-dihydroxybenzophenone-glucuronide | Quantifies the extent of conjugation, a major detoxification pathway. |
| Sulfotransferases (SULTs) | Sulfation | 2,4-dihydroxybenzophenone-sulfate | Measures the formation of sulfated conjugates, another important metabolic route. |
Adsorption, Leaching, and Bioaccumulation Studies with Labeled Compounds in Model Ecosystems
Isotopically labeled compounds are essential for accurately quantifying the distribution and fate of chemicals in environmental systems. Studies using 2,4-Dihydroxybenzophenone-¹³C₆ can provide precise data on its adsorption to soil and sediment, its potential for leaching into groundwater, and its bioaccumulation in organisms.
In adsorption studies, the labeled compound would be added to a slurry of soil or sediment. After equilibration, the amount of ¹³C-labeled compound in the solid and aqueous phases can be measured to determine the adsorption coefficient (Kd). Similarly, in leaching studies using soil columns, the ¹³C label allows for the quantification of the compound in the leachate over time.
Bioaccumulation studies in model ecosystems, such as aquatic mesocosms, would involve introducing 2,4-Dihydroxybenzophenone-¹³C₆ and then measuring its concentration in the water, sediment, and various organisms over time. The use of the labeled compound allows for the differentiation of the added chemical from any pre-existing background levels and provides accurate data for calculating bioaccumulation factors (BAFs).
Kinetic Isotope Effects (KIE) in Chemical Reactions Involving 2,4-Dihydroxybenzophenone-13C6
The use of isotopically labeled compounds, such as this compound, is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. By replacing six carbon-12 atoms with carbon-13 atoms in the phenyl ring, researchers can probe the kinetic isotope effect (KIE), which is the change in the rate of a chemical reaction upon isotopic substitution. wikipedia.org The study of KIEs provides invaluable insights into the rate-determining step and the nature of the transition state of a reaction. nih.gov
Primary and Secondary Isotope Effects in Reaction Rate Determination
Kinetic isotope effects are categorized as either primary or secondary, depending on whether the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction.
Primary Kinetic Isotope Effects (PKIEs) are observed when a bond to the isotopically substituted atom is cleaved or formed in the rate-determining step. For reactions involving this compound, a primary ¹³C KIE would be expected in reactions where a bond to one of the labeled carbon atoms of the phenyl ring is broken. An example of this would be the cleavage of the bond between the carbonyl carbon and the ¹³C-labeled phenyl ring. The magnitude of the PKIE, expressed as the ratio of the rate constant for the lighter isotope (k₁₂) to that of the heavier isotope (k₁₃), is typically greater than unity (k₁₂/k₁₃ > 1) for a normal KIE, indicating that the reaction proceeds more slowly with the heavier isotope. libretexts.org This is due to the lower zero-point vibrational energy of the C-¹³ bond compared to the C-¹² bond, which requires more energy to reach the transition state. wikipedia.org
Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond-making or bond-breaking in the rate-determining step. wikipedia.org These effects are generally smaller than PKIEs but can still provide significant mechanistic information. princeton.edu For this compound, SKIEs could be observed in reactions where the hybridization of the labeled carbon atoms changes during the reaction. For instance, in an electrophilic aromatic substitution reaction on the ¹³C-labeled ring, the change in hybridization from sp² to sp³ in the transition state can lead to a measurable SKIE. wikipedia.org
The following interactive table illustrates hypothetical KIE values for a reaction involving 2,4-Dihydroxybenzophenone.
Hypothetical Kinetic Isotope Effects in a Reaction of 2,4-Dihydroxybenzophenone
| Reaction Type | Isotopic Position | k₁₂/k₁₃ | Interpretation |
|---|---|---|---|
| Carbonyl-Phenyl Bond Cleavage | Carbonyl-adjacent phenyl carbon | 1.045 | Primary KIE, indicating C-C bond breaking in the rate-determining step. |
| Electrophilic Aromatic Substitution | Ortho-position on the labeled ring | 1.012 | Secondary KIE, suggesting a change in hybridization at this position in the transition state. |
| Nucleophilic Acyl Substitution | Carbonyl Carbon (if labeled) | 1.038 | Primary KIE, consistent with bond formation/breaking at the carbonyl center. |
Transition State Analysis and Mechanistic Hypothesis Testing through KIE
The magnitude of the kinetic isotope effect provides detailed information about the structure of the transition state. A large primary KIE suggests a symmetric transition state where the bond to the isotope is significantly broken. Conversely, a small primary KIE may indicate an early or late transition state where the bond is either largely intact or almost completely broken, respectively.
By measuring the KIE for a reaction using this compound, chemists can test different mechanistic hypotheses. For example, consider a reaction where it is uncertain whether the mechanism is concerted or stepwise. A significant primary KIE at the labeled phenyl ring would support a mechanism where a bond to this ring is broken in the rate-determining step. If no significant KIE is observed, it may suggest that the bond-breaking event occurs in a later, non-rate-determining step, or that the mechanism does not involve the cleavage of that bond at all.
Secondary KIEs are also instrumental in distinguishing between proposed mechanisms, such as Sₙ1 and Sₙ2 type reactions at a remote site that influences the labeled ring. nih.gov An α-secondary KIE can reveal changes in hybridization at a carbon atom adjacent to the reaction center, while a β-secondary KIE can provide evidence for hyperconjugation effects in the transition state. libretexts.org
Isotopic Exchange and Stability Assessment in Various Chemical Environments
The stability of the ¹³C label in this compound is crucial for its use in mechanistic studies. Isotopic exchange, the process where an isotope in one chemical species is replaced by another isotope of the same element from a different species, can complicate the interpretation of experimental results.
For this compound, the carbon-13 atoms are incorporated into the aromatic phenyl ring. Carbon-carbon bonds are generally stable, and under typical reaction conditions, isotopic exchange of these carbon atoms is not expected to occur. However, the stability should be assessed in the specific chemical environment of the reaction being studied. For instance, in highly acidic or basic conditions, or in the presence of certain metal catalysts, the potential for isotopic scrambling or exchange should be considered.
To assess the isotopic stability, control experiments can be performed where this compound is subjected to the reaction conditions without the other reactants. The recovered labeled compound can then be analyzed by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy to confirm that the isotopic label has not been lost or exchanged.
The following table summarizes the expected stability of the ¹³C label in this compound in different chemical environments.
Expected Isotopic Stability of this compound
| Chemical Environment | Expected Stability | Potential for Isotopic Exchange |
|---|---|---|
| Neutral aqueous solution | High | Very Low |
| Acidic conditions (e.g., pH 2) | High | Low, but should be verified. |
| Basic conditions (e.g., pH 12) | High | Low, but should be verified. |
| In the presence of transition metal catalysts | Moderate to High | Dependent on the specific catalyst and reaction conditions; requires experimental verification. |
Theoretical and Computational Studies on 2,4 Dihydroxybenzophenone 13c6
Quantum Chemical Calculations for Isotope Effects and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental to understanding the behavior of molecules at an atomic level. These methods provide insights into molecular structure, energy, and properties by solving approximations of the Schrödinger equation. For isotopically labeled compounds like 2,4-Dihydroxybenzophenone-13C6, these calculations are particularly valuable for predicting the effects of isotopic substitution.
The primary influence of substituting 12C with 13C is the change in nuclear mass. This mass difference has a negligible effect on the electronic potential energy surface of the molecule, meaning that properties like bond lengths, bond angles, and electronic charge distribution remain virtually unchanged. However, properties that depend on nuclear mass, most notably vibrational frequencies, are directly affected. icm.edu.pl Quantum chemical calculations can precisely model these mass-dependent phenomena, allowing for the prediction of spectroscopic properties and the elucidation of kinetic isotope effects in chemical reactions. nih.govwhiterose.ac.uk
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It has been successfully applied to study 2,4-Dihydroxybenzophenone (B1670367) and its derivatives to understand their geometry, stability, and UV-absorbing properties. researchgate.netresearchgate.net DFT calculations determine the electron density of a system to derive its energy and other properties.
For 2,4-Dihydroxybenzophenone, DFT calculations are used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Calculate Electronic Properties: Analyze the distribution of electrons, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential. These are crucial for understanding the molecule's reactivity and its strong UV absorption, which is linked to intramolecular hydrogen bonding. researchgate.netresearchgate.net
Evaluate Thermodynamic Stability: Compute the total energy of the molecule, which can be used to compare the stability of different conformations or isomers.
Since isotopic substitution in this compound does not alter the electronic structure, the molecular geometry and electronic properties calculated for the unlabeled compound are considered an excellent and accurate representation for its 13C6 analog.
Below is a table of computed properties for 2,4-Dihydroxybenzophenone, which are applicable to the 13C6 isotopologue.
| Property | Description | Typical Calculated Value/Finding |
| Molecular Formula | The elemental composition of the molecule. | C13H10O3 |
| Molecular Weight | The mass of one mole of the compound. | 214.22 g/mol (unlabeled) |
| Optimized Geometry | The lowest energy 3D structure. | Characterized by intramolecular hydrogen bonding between the 2-hydroxyl group and the carbonyl oxygen. researchgate.net |
| Dipole Moment | A measure of the molecule's overall polarity. | Calculations confirm the polar nature of the molecule. |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, related to electronic transitions and UV absorption. | DFT calculations help explain the UV-Vis absorption spectrum. researchgate.net |
Computational Prediction of 13C-NMR Chemical Shifts and Vibrational Frequencies
Computational methods, particularly DFT, are powerful tools for predicting spectroscopic data, which is essential for the characterization of new or labeled compounds. nih.gov
13C-NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts has become a standard application of quantum chemistry. nih.govrsc.org The method involves calculating the magnetic shielding tensor for each nucleus in the molecule. The chemical shift is then determined by referencing this value to the shielding tensor of a standard compound (e.g., tetramethylsilane). For this compound, this approach can predict the chemical shift for each of the thirteen carbon atoms, including the six labeled positions. The accuracy of these predictions is often high enough (typically within 1-2 ppm) to aid in spectral assignment and structural confirmation. nih.gov Machine learning and neural network models are also emerging as rapid and accurate alternatives for predicting chemical shifts. rsc.orgcaspre.ca
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are dependent on the masses of the atoms involved and the stiffness of the chemical bonds connecting them. Ab initio and DFT calculations can compute these harmonic vibrational frequencies. researchgate.net
For this compound, the increased mass of the six 13C atoms will cause a predictable shift to lower frequencies (a redshift) for vibrational modes that involve significant motion of these carbon atoms. This effect is most pronounced for C-C stretching and bending modes within the labeled phenyl ring. Studies on other isotopologues of benzophenone (B1666685) have demonstrated that computational methods can accurately reproduce these isotopic frequency shifts. researchgate.net
The table below conceptualizes the expected effect of 13C6 labeling on key vibrational modes of 2,4-Dihydroxybenzophenone.
| Vibrational Mode | Typical Frequency Range (Unlabeled) | Expected Shift upon 13C6 Labeling | Rationale |
| O-H Stretch | 3200-3600 cm⁻¹ | Negligible | This mode primarily involves the light H atom and the O atom; carbon mass has little effect. |
| C=O Stretch | 1630-1660 cm⁻¹ | Small Redshift | The carbonyl carbon is part of the vibrational mode; substitution would cause a minor shift. |
| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | Noticeable Redshift | These modes directly involve the motion of the carbon atoms within the phenyl rings; mass increase will lower the frequency. |
| C-H Bending | 1000-1300 cm⁻¹ | Minor Redshift | While involving carbon, these modes are dominated by the motion of the lighter hydrogen atoms. |
Molecular Dynamics Simulations of Intermolecular Interactions with Macromolecules or Environmental Components
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. dovepress.comnih.gov This technique is invaluable for understanding how a molecule like this compound interacts with its environment, such as with biological macromolecules (e.g., proteins, DNA) or components in an environmental system (e.g., water, soil organic matter). nih.govrsc.org
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to model the system's dynamics. For this compound, the simulation setup would involve:
Defining the atomic masses, including the increased mass for the six 13C isotopes.
Assigning force field parameters (e.g., bond stretching, angle bending, torsional, and non-bonded interaction potentials). These parameters are based on electronic properties and would be identical to those used for the unlabeled compound.
The simulation would then track the trajectory of the molecule, providing insights into its binding affinity, orientation, and conformational changes when interacting with other molecules. While the thermodynamic aspects of binding are largely governed by the electronic-based force field, the isotopic labeling would subtly influence the dynamic properties, such as diffusion rates and the frequencies of intermolecular vibrations.
In Silico Modeling of Reaction Mechanisms and Transformation Pathways
In silico modeling is used to predict the fate of chemicals by simulating their reaction mechanisms and degradation pathways. researchgate.netscribd.comnih.gov For 2,4-Dihydroxybenzophenone, this includes modeling its photodegradation, a key process given its function as a UV absorber, as well as its metabolic or environmental breakdown. nih.gov
Computational chemistry can map out the potential energy surface of a reaction, identifying transition states and calculating activation energy barriers. This helps determine the most likely transformation pathways.
The relevance of using the 13C6 labeled analog in these studies lies in the Kinetic Isotope Effect (KIE) . If a chemical reaction has a rate-determining step that involves the breaking of a bond to one of the 13C-labeled carbon atoms, the rate of the reaction will be slightly slower compared to the reaction with the 12C compound. This is because the heavier 13C atom is associated with a lower zero-point vibrational energy in the C-X bond. The magnitude of the KIE can be calculated using quantum chemical methods and provides powerful evidence for or against a proposed reaction mechanism. whiterose.ac.uk
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Approaches for Labeled Analogs
QSAR and QSPR are computational models that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. dokumen.pub
QSAR: These models use molecular descriptors (e.g., hydrophobicity, electronic parameters, steric properties) to predict the activity of a molecule. Since isotopic labeling in this compound does not significantly alter these descriptors, its biological activity is expected to be identical to the unlabeled parent compound. Therefore, a QSAR model developed for benzophenones would apply equally to both. The primary role of the labeled analog is not in changing the activity but in its use as a tracer in experimental studies (e.g., metabolism or binding assays) to generate the data needed to build or validate QSAR models. nih.govnih.gov
QSPR: These models relate structure to physical or chemical properties. Unlike in QSAR, some properties are directly affected by isotopic labeling. QSPR models for properties that depend on molecular mass or vibrational energy would need to account for the presence of 13C. For example, a QSPR model designed to predict gas chromatography retention times (which can be subtly affected by mass) or infrared absorption frequencies would differentiate between the labeled and unlabeled analogs.
Future Research Directions and Emerging Methodologies for 2,4 Dihydroxybenzophenone 13c6 Research
Development of Novel and Green Synthetic Routes for Advanced Isotopic Labeling
The synthesis of 2,4-Dihydroxybenzophenone-13C6, while established, presents opportunities for the development of more efficient, cost-effective, and environmentally benign methodologies. Current synthetic approaches for isotopically labeled compounds can be resource-intensive and may utilize hazardous reagents. musechem.com Future research will likely focus on "green chemistry" principles to minimize the environmental footprint of its production.
One promising avenue is the exploration of catalytic routes that reduce waste and improve atom economy. For instance, the use of solid acid catalysts, such as acid-treated montmorillonites, has been investigated for the synthesis of the unlabeled 2,4-Dihydroxybenzophenone (B1670367), offering a potentially greener alternative to traditional Friedel-Crafts catalysts. Adapting such methods for the incorporation of a 13C-labeled benzoyl group could significantly enhance the sustainability of the synthesis. Another approach could involve the use of novel catalysts like BiCl3 or composite HZSM-5 zeolite catalysts, which have shown high yields and purity in the synthesis of the non-labeled compound with low environmental impact. google.com
Furthermore, the development of late-stage isotopic labeling techniques could provide more direct and efficient pathways to this compound. These methods aim to introduce the isotopic label in the final steps of the synthesis, reducing the number of synthetic transformations involving the expensive labeled precursor.
| Parameter | Traditional Synthesis | Potential Green Synthesis |
| Catalyst | Homogeneous (e.g., AlCl3, ZnCl2) | Heterogeneous (e.g., zeolites, clays), Biocatalysts |
| Solvent | Often hazardous organic solvents | Greener solvents (e.g., water, ionic liquids), solvent-free conditions |
| Atom Economy | Can be low due to stoichiometric reagents | High, through catalytic processes |
| Waste Generation | Significant, including acidic and metallic waste | Minimized, with recyclable catalysts |
Integration of this compound in Advanced Biogeochemical Tracing Methodologies
Isotopically labeled compounds are powerful tools for tracing the movement and transformation of substances in complex environmental systems. usgs.gov this compound is ideally suited for use in biogeochemical tracing studies to elucidate the environmental fate of benzophenones, a class of compounds used as UV filters in personal care products and plastics. chemicalbook.comnih.govmdpi.com
Future research will likely see the integration of this compound into studies investigating:
Environmental Transport and Partitioning: By spiking environmental matrices such as soil, water, and sediment with a known amount of the labeled compound, researchers can accurately track its movement between different environmental compartments.
Biodegradation Pathways: The 13C label allows for the unambiguous identification of degradation products, providing definitive insights into the microbial and abiotic degradation pathways of 2,4-dihydroxybenzophenone.
Bioaccumulation and Trophic Transfer: Introducing this compound into controlled ecosystems or food chain models will enable precise quantification of its uptake, accumulation, and transfer between different trophic levels.
These studies will be crucial for developing accurate environmental risk assessments for this class of emerging contaminants. plos.org
Advanced Data Processing and Chemometric Approaches for Isotope-Labeled Compound Analysis
The analysis of samples containing isotopically labeled compounds generates complex datasets that require sophisticated data processing and statistical analysis techniques. The use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are central to these analyses. metsol.comwikipedia.org
Emerging methodologies in data processing that will be critical for future this compound research include:
Automated Isotope Pattern Recognition: Advanced algorithms are being developed to automatically detect and quantify the characteristic isotopic patterns of labeled compounds in complex mass spectra, improving the accuracy and throughput of analysis. researchgate.net
Metabolic Flux Analysis Software: In biological studies, specialized software can model the incorporation of the 13C label into metabolic networks, providing a quantitative understanding of the biochemical pathways affected by the compound. nih.gov
Chemometric Techniques: Multivariate statistical methods, such as principal component analysis (PCA) and partial least squares (PLS), can be applied to large datasets from tracing studies to identify significant trends and correlations in the environmental fate and biological effects of the compound.
The integration of these advanced data processing tools will be essential for extracting meaningful information from the complex datasets generated in future studies utilizing this compound.
| Analytical Technique | Data Processing Advancement | Application for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Automated isotopologue detection and quantification | Accurate tracing and quantification in environmental and biological samples |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantitative 13C NMR with short relaxation delays | Structural elucidation of metabolites and degradation products |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Integrated workflows for stable isotope labeling analysis | High-throughput screening of environmental and biological samples |
Expansion of Research Applications in Advanced Materials Science and Environmental Remediation
The unique properties of this compound open up new avenues for research in materials science and environmental remediation. As an isotopically labeled analogue of a widely used UV stabilizer, it can provide unprecedented insights into the performance and degradation of polymeric materials.
Future applications in this domain may include:
Understanding Polymer Degradation: By incorporating this compound into polymers, researchers can track its fate during weathering and degradation processes. This can help in understanding the mechanisms of UV stabilization and the long-term stability of the additive itself. researchgate.net
Developing Novel Remediation Strategies: The labeled compound can be used as a tracer to evaluate the efficiency of different environmental remediation technologies for removing benzophenones from contaminated water and soil.
Designing More Durable Materials: Insights gained from studying the behavior of the labeled UV stabilizer can inform the design of more effective and longer-lasting UV protection systems for a variety of materials.
Collaborative Research Frameworks for Isotope-Labeled Standard Development and Dissemination
The development and availability of high-quality, certified reference materials (CRMs) are crucial for ensuring the accuracy and comparability of analytical measurements. lbma.org.ukchromatographyonline.com For specialized compounds like this compound, collaborative frameworks are essential for their development, certification, and dissemination.
Future efforts in this area should focus on:
Inter-laboratory Comparison Studies: Establishing collaborative trials where different laboratories analyze the same samples using this compound as an internal standard is necessary to validate analytical methods and establish its performance as a reliable quantitative tool. chromatographyonline.com
Development of Certified Reference Materials: Collaboration between research institutions, national metrology institutes, and commercial suppliers is needed to produce and certify this compound as a CRM. lbma.org.ukaroscientific.com This would involve rigorous characterization of its purity and isotopic enrichment.
Open Data and Standard Sharing: The establishment of open-access databases and platforms for sharing analytical methods, and experimental data related to the use of this compound would accelerate research and promote standardization.
Such collaborative efforts will be instrumental in ensuring the widespread availability and proper application of this important analytical standard, thereby enhancing the quality and reliability of scientific research across various fields.
Q & A
Q. How can the isotopic purity of 2,4-Dihydroxybenzophenone-13C6 be validated for use in tracer studies?
Isotopic purity is critical for reliable tracer experiments. Researchers should employ high-resolution mass spectrometry (HRMS) to confirm the 13C6 labeling and quantify isotopic enrichment. For example, HRMS can distinguish between natural abundance (1.1% 13C) and >98% 13C6-labeled compounds by analyzing mass shifts in molecular ion clusters . Additionally, nuclear magnetic resonance (13C-NMR) can verify the position of 13C labels, ensuring no isotopic scrambling occurred during synthesis. Cross-referencing with certified standards (e.g., from suppliers listed in ) is advised for calibration .
Q. What analytical methods are recommended for quantifying this compound in environmental or biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS ) is optimal due to its sensitivity and specificity. For environmental samples (e.g., water or soil), solid-phase extraction (SPE) using C18 cartridges can pre-concentrate the analyte. In biological matrices (e.g., plasma), protein precipitation with acetonitrile minimizes matrix interference. Method validation should include recovery rates (80–120%), limits of detection (LOD < 0.1 ng/mL), and isotopic dilution with internal standards (e.g., deuterated analogs) to correct for ion suppression .
Q. How does the stability of this compound influence experimental design in long-term studies?
Stability assessments under varying conditions (pH, temperature, light) are essential. Accelerated degradation studies (e.g., 40°C for 30 days) can predict shelf life. Store the compound in amber vials at −20°C to prevent photodegradation and hydrolysis. For in vivo studies, evaluate metabolic stability via liver microsome assays to identify potential cleavage of the benzophenone backbone .
Advanced Research Questions
Q. How can isotopic effects of 13C6 labeling impact the kinetic parameters of 2,4-Dihydroxybenzophenone in enzymatic assays?
The kinetic isotope effect (KIE) may alter reaction rates due to increased bond strength in 13C-labeled bonds. For hydroxylation or oxidation reactions (e.g., cytochrome P450-mediated metabolism), measure KIE by comparing and between labeled and unlabeled forms. Computational modeling (e.g., density functional theory) can predict isotopic effects on transition states, aiding in data interpretation .
Q. What strategies resolve contradictions in environmental fate data for this compound, such as conflicting half-life values in soil vs. water?
Discrepancies often arise from matrix-specific interactions. Perform controlled microcosm studies with standardized soil types (e.g., OECD guidelines) and water (e.g., ISO 10634). Use 13C-labeled compound to track mineralization (via 13CO2 evolution) and bound residues (via isotope ratio mass spectrometry). Cross-validate with qPCR to assess microbial degradation pathways, which may explain matrix-dependent variability .
Q. How can advanced spectroscopic techniques differentiate this compound from its structural analogs in complex mixtures?
Fourier-transform infrared spectroscopy (FTIR) coupled with chemometrics (e.g., principal component analysis) can distinguish hydroxyl and carbonyl vibrational modes unique to the 2,4-dihydroxy substitution pattern. For overlapping peaks in NMR, 2D techniques (e.g., HSQC) resolve coupling between 13C and 1H nuclei, confirming regioselective labeling .
Methodological Guidance
Q. What protocols ensure reproducibility in synthesizing this compound with high isotopic fidelity?
Use 13C6-phenol as the starting material for Friedel-Crafts acylation. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection. Purify intermediates by column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm isotopic integrity at each step using HRMS. Optimize reaction conditions (e.g., Lewis acid catalysts) to minimize side reactions (e.g., over-acylation) .
Q. How should researchers design controls to account for isotopic cross-talk in metabolomic studies using this compound?
Include unlabeled controls to identify background 13C signals from natural abundance. Use stable isotope-resolved metabolomics (SIRM) with parallel experiments using 12C and 13C forms. Data analysis tools (e.g., XCMS Online) can deconvolute isotopic patterns, while pathway mapping (via KEGG or MetaCyc) distinguishes endogenous vs. tracer-derived metabolites .
Data Interpretation and Validation
Q. What statistical approaches address batch-to-batch variability in this compound synthesis or analysis?
Apply multivariate analysis (e.g., ANOVA with Tukey’s post-hoc test) to compare isotopic purity and yield across batches. For analytical data, use nested models to separate technical (e.g., instrument drift) and biological variability. Reporting confidence intervals (95% CI) for key parameters (e.g., isotopic enrichment) enhances reproducibility .
Q. How can researchers validate the absence of photodegradation byproducts in UV-exposure experiments with this compound?
Expose the compound to UV light (e.g., 254 nm) in a photoreactor and analyze degradation products via ultra-high-performance LC (UHPLC) coupled with quadrupole time-of-flight MS (Q-TOF). Use isotopic pattern matching to identify 13C-labeled fragments and compare with spectral libraries (e.g., NIST Chemistry WebBook) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
